Methyl 4-amino-2-morpholinothiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-2-morpholinothiazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of the thiazole ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-2-morpholinothiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 4-amino-2-(4-morpholinyl)-1,3-thiazole-5-carboxylate with formamide. The reaction is carried out in a sealed tube at elevated temperatures (around 150°C) overnight. The reaction mixture is then cooled, filtered, and the solid product is washed with dichloromethane and methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-2-morpholinothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Methyl 4-amino-2-morpholinothiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-morpholinothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methyl-2-(methylamino)thiazole-5-yl derivatives: Used in various chemical and biological applications.
Uniqueness: Methyl 4-amino-2-morpholinothiazole-5-carboxylate is unique due to the presence of both the morpholine and thiazole rings in its structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl 4-amino-2-morpholin-4-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-14-8(13)6-7(10)11-9(16-6)12-2-4-15-5-3-12/h2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMLHYZIBUGVNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377309 |
Source
|
Record name | Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99967-78-9 |
Source
|
Record name | Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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